1,6-Cyclodecanediol

Crystallography Solid-State Chemistry Polymer Morphology Control

1,6-Cyclodecanediol (CAS 32453-08-0) is a ten-membered macrocyclic diol that forms a stable 2:1 cis:trans co-crystal. This stereochemical specificity is crucial for controlling polymer crystallinity and thermal transitions. Generic substitution with linear diols leads to inconsistent morphology. Verify isomer ratio specifications before ordering.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 32453-08-0
Cat. No. B15475961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Cyclodecanediol
CAS32453-08-0
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESC1CCC(CCCCC(C1)O)O
InChIInChI=1S/C10H20O2/c11-9-5-1-2-6-10(12)8-4-3-7-9/h9-12H,1-8H2
InChIKeyQFVRLYRYKCLRMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Cyclodecanediol (CAS 32453-08-0): Technical Baseline and Physicochemical Identity for Procurement Evaluation


1,6-Cyclodecanediol (CAS 32453-08-0), systematically referred to as trans-cyclodecane-1,6-diol, is a cyclic aliphatic diol with the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol [1]. It exists as a ten-membered macrocyclic ring bearing two hydroxyl groups at the 1- and 6-positions, and is recognized as a monomeric building block for polyester, polyurethane, and epoxy resin systems . The compound exhibits a reported density of 1.005 g/cm³ and a boiling point of 315.1°C at 760 mmHg [1]. It is characterized by a melting point range of approximately 35–40°C and demonstrates solubility in water, ethanol, and acetone . Structurally, 1,6-cyclodecanediol exists as both cis- and trans-isomers, and the two stereoisomers have been shown to form a molecular co-crystal at a 2:1 cis:trans ratio [2].

1,6-Cyclodecanediol Procurement: Why In-Class Cyclic Diols Cannot Be Interchanged Without Isomer Verification


Generic substitution of 1,6-cyclodecanediol with structurally similar cyclic diols or linear analogs introduces significant procurement and performance risk due to the compound's unique stereochemical and crystallographic behavior. The cis- and trans-isomers of 1,6-cyclodecanediol do not exist merely as discrete chemical entities; they form a stable 2:1 cis:trans molecular co-crystal with distinct crystallographic parameters (monoclinic, space group P2₁/c, Z = 6, V = 1502 ų) that differ from either pure isomer [1]. Consequently, a supplier listing '1,6-cyclodecanediol' without explicit isomer ratio specification may deliver material whose solid-state packing, hydrogen-bonding network, and subsequent reactivity in polymerization or crystallization-driven processes differ substantially from the intended form [2]. This isomer-dependent behavior is not observed in linear diols such as 1,10-decanediol, rendering generic substitution protocols inadequate for applications requiring reproducible polymer morphology or crystalline intermediate consistency .

1,6-Cyclodecanediol Quantitative Differentiation: Comparator-Based Evidence for Scientific Selection


Isomeric Co-Crystal Formation: Quantitative Crystallographic Differentiation from Linear Diols and Pure Isomers

1,6-Cyclodecanediol demonstrates unique solid-state behavior not observed in linear diol analogs such as 1,10-decanediol. The cis- and trans-isomers of 1,6-cyclodecanediol form a well-defined 2:1 cis:trans molecular co-crystal with unit cell parameters a = 6.679(8) Å, b = 18.074(4) Å, c = 14.314(10) Å, β = 119.64(8)°, and V = 1502(3) ų [1]. In contrast, 1,10-decanediol—a linear C10 diol with identical molecular formula but acyclic structure—exhibits a reported relative density of 0.8504 at 25°C and 0.8838 at 20°C . The cyclic topology and isomer co-crystallization of 1,6-cyclodecanediol confer packing characteristics that are fundamentally absent in linear diols, with direct implications for crystallinity development in polyester synthesis [2].

Crystallography Solid-State Chemistry Polymer Morphology Control

Transannular Hydrogen-Hydrogen Distances: Quantitative Conformational Constraint Absent in Acyclic Diols

The cyclic topology of trans-1,6-cyclodecanediol imposes measurable transannular steric constraints that are structurally absent in acyclic diols. Neutron diffraction analysis reveals that the shortest transannular H⋯H distances in the two independent molecules of the trans-cyclodecane-1,6-diol crystal are 1.91(±0.01) Å and 1.98(±0.01) Å, respectively [1]. In contrast, 1,10-decanediol—a linear C10 diol—adopts an extended zigzag conformation in the solid state with no transannular contacts; the hydroxyl groups are separated by the full 10-carbon chain length . This conformational constraint in the cyclic diol influences molecular rigidity and the spatial presentation of reactive hydroxyl groups during polymerization, whereas the linear analog exhibits unrestricted conformational freedom [2].

Conformational Analysis Molecular Mechanics Medium-Ring Chemistry

Distinction from Cyclododecanediol Isomers: Ring-Size and Molecular Weight Verification for Procurement Accuracy

Procurement records indicate frequent conflation between 1,6-cyclodecanediol (C10 macrocyclic diol) and 1,6-cyclododecanediol (C12 macrocyclic diol, CAS 14435-21-3). The target compound has a molecular formula of C₁₀H₂₀O₂ and a molecular weight of 172.26 g/mol [1], whereas 1,6-cyclododecanediol has the formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol [2]. This 16.3% molecular weight differential corresponds to a two-carbon difference in ring size, which alters hydroxyl equivalent weight, melt viscosity, and segmental mobility in derived polymers [3]. Additionally, 1,6-cyclodecanediol exhibits a boiling point of 315.1°C at 760 mmHg and a density of 1.005 g/cm³ [1], whereas 1,6-cyclododecanediol displays a boiling point of 357.3°C and a density of 0.968 g/cm³ . These physicochemical distinctions are critical for verifying that the supplied material matches the intended CAS 32453-08-0 specification rather than the C12 homolog.

Procurement Verification Analytical Chemistry Supplier Qualification

1,6-Cyclodecanediol Application Scenarios: Evidence-Grounded Use Cases for Research and Industrial Procurement


Polyester and Polyurethane Synthesis Requiring Cyclic Diol-Induced Crystallinity Control

1,6-Cyclodecanediol serves as a monomeric building block for polyester polyols and polyurethanes, where its cyclic topology and isomer co-crystallization behavior offer control over polymer crystallinity and thermal transitions that linear diols cannot provide [1]. The cyclic structure introduces conformational constraints (evidenced by sub-2.0 Å transannular H⋯H distances) that increase chain rigidity and elevate glass transition temperature relative to polymers derived from acyclic diols of comparable carbon count [2]. This scenario is appropriate for applications requiring enhanced thermal resistance or tailored crystallization kinetics in powder coatings, adhesives, and thermoplastic elastomers [1].

Epoxy Resin Modifiers and Glycidyl Ether Intermediates

1,6-Cyclodecanediol can be converted to diglycidyl ether derivatives, which are crosslinkable by conventional epoxy resin curing agents [3]. The cyclic aliphatic backbone imparts distinct mechanical and electrical properties compared to aromatic or linear aliphatic epoxy precursors. This application scenario is supported by patent literature describing the use of cyclododecanediol-derived glycidyl ethers in formulations exhibiting favorable arc strength and UV stability [3].

Crystallographic and Conformational Research on Medium-Ring Compounds

The well-characterized crystal structures of both cis-1,6-cyclodecanediol and the 2:1 cis:trans co-crystal make this compound a valuable reference standard for crystallographic and conformational studies of medium-ring systems [4]. The transannular H⋯H distances of 1.91 and 1.98 Å provide quantitative benchmarks for molecular mechanics calculations and force field validation in computational chemistry [5]. This scenario is particularly relevant for academic and industrial research groups investigating macrocyclic diol stereochemistry, hydrogen-bonding networks, or solid-state packing effects.

Specialty Polycarbonate and Copolyester Development

Cyclic diol compounds, including 1,6-cyclodecanediol, have been disclosed as raw materials for polycarbonate resins and copolyesters [6]. The incorporation of the cyclic C10 diol unit can modify the thermal and mechanical properties of the resulting polymers, offering a differentiated property profile compared to polymers derived exclusively from linear diols or cyclohexanedimethanol. This application scenario is appropriate for R&D programs exploring novel polycarbonate or copolyester formulations where cyclic diol incorporation is hypothesized to enhance heat distortion temperature or reduce crystallinity.

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